molecular formula C16H14N6S B1237497 [(E)-(1-phenyl-3-pyridin-3-ylpyrazol-4-yl)methylideneamino]thiourea

[(E)-(1-phenyl-3-pyridin-3-ylpyrazol-4-yl)methylideneamino]thiourea

Cat. No. B1237497
M. Wt: 322.4 g/mol
InChI Key: WYJCBSDNIANXRY-VXLYETTFSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

[[1-phenyl-3-(3-pyridinyl)-4-pyrazolyl]methylideneamino]thiourea is a pyrazolopyridine.

Scientific Research Applications

Synthesis and Reactions

  • Synthesis and Derivative Formation : This compound has been used as a starting material for synthesizing various heterocyclic compounds, including thiazole and triazine derivatives. Its derivative formations involve reactions with phenyl isothiocyanate and active halogen-containing compounds (Attaby, Elghandour, Ali, & Ibrahem, 2006).

Biological Activities

  • Antimicrobial Activity : Pyrimidine derivatives related to this compound have been synthesized and shown to have significant antimicrobial properties. These compounds were created via one-pot synthesis and evaluated for their effectiveness against various microbial strains (Rathod & Solanki, 2018).
  • Antioxidant and Anti-inflammatory Properties : Derivatives synthesized from this compound have displayed potent antioxidant and anti-inflammatory activities. These activities were evaluated against specific biochemical markers, showcasing the compound's potential in therapeutic applications (Shehab, Abdellattif, & Mouneir, 2018).

Chemical and Structural Studies

  • Chemical Structure Elucidation : The chemical structures of various synthesized derivatives of this compound have been thoroughly investigated using IR, NMR, mass spectra, and elemental analyses. This provides a detailed understanding of the molecular structure and potential reactivity of these compounds (Metwally & Younes, 1986).

Applications in Heterocyclic Synthesis

  • Heterocyclic Compound Synthesis : It serves as a key intermediate in the synthesis of various heterocyclic compounds, such as pyrazoles, pyridines, and pyrimidines. These processes involve complex reactions with other chemical entities, contributing to the diversity of heterocyclic chemistry (Fadda, Etman, El-Seidy, & Elattar, 2012).

Exploration of Molecular Interactions

  • Molecular Docking Studies : This compound and its derivatives have been subject to in silico molecular docking studies, providing insights into their potential interactions with biological targets. These studies are crucial for understanding the mechanism of action and for the development of new pharmaceutical agents (Desai, Jadeja, & Khedkar, 2022).

properties

Product Name

[(E)-(1-phenyl-3-pyridin-3-ylpyrazol-4-yl)methylideneamino]thiourea

Molecular Formula

C16H14N6S

Molecular Weight

322.4 g/mol

IUPAC Name

[(E)-(1-phenyl-3-pyridin-3-ylpyrazol-4-yl)methylideneamino]thiourea

InChI

InChI=1S/C16H14N6S/c17-16(23)20-19-10-13-11-22(14-6-2-1-3-7-14)21-15(13)12-5-4-8-18-9-12/h1-11H,(H3,17,20,23)/b19-10+

InChI Key

WYJCBSDNIANXRY-VXLYETTFSA-N

Isomeric SMILES

C1=CC=C(C=C1)N2C=C(C(=N2)C3=CN=CC=C3)/C=N/NC(=S)N

SMILES

C1=CC=C(C=C1)N2C=C(C(=N2)C3=CN=CC=C3)C=NNC(=S)N

Canonical SMILES

C1=CC=C(C=C1)N2C=C(C(=N2)C3=CN=CC=C3)C=NNC(=S)N

solubility

0.7 [ug/mL]

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
[(E)-(1-phenyl-3-pyridin-3-ylpyrazol-4-yl)methylideneamino]thiourea
Reactant of Route 2
[(E)-(1-phenyl-3-pyridin-3-ylpyrazol-4-yl)methylideneamino]thiourea
Reactant of Route 3
[(E)-(1-phenyl-3-pyridin-3-ylpyrazol-4-yl)methylideneamino]thiourea
Reactant of Route 4
Reactant of Route 4
[(E)-(1-phenyl-3-pyridin-3-ylpyrazol-4-yl)methylideneamino]thiourea
Reactant of Route 5
[(E)-(1-phenyl-3-pyridin-3-ylpyrazol-4-yl)methylideneamino]thiourea
Reactant of Route 6
[(E)-(1-phenyl-3-pyridin-3-ylpyrazol-4-yl)methylideneamino]thiourea

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.